molecular formula C19H19N5 B2863712 7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine CAS No. 956375-46-5

7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2863712
CAS No.: 956375-46-5
M. Wt: 317.396
InChI Key: QPFATGHYJMZZPT-UHFFFAOYSA-N
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Description

7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable pyrimidine derivative in the presence of a base such as cesium carbonate (Cs2CO3) in methanol . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrazolo[1,5-a]pyrimidines with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to selectively inhibit CDK2 makes it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

7-(3,5-dimethylpyrazol-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5/c1-12-5-7-16(8-6-12)17-11-20-24-18(10-13(2)21-19(17)24)23-15(4)9-14(3)22-23/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFATGHYJMZZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4C(=CC(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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